molecular formula C15H13Cl2N3O3S B13554298 [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 562065-41-2

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13554298
CAS No.: 562065-41-2
M. Wt: 386.3 g/mol
InChI Key: PPIZYYOPAKIUKP-UHFFFAOYSA-N
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Description

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with dichloro and methyl groups, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,5-dichloro-6-methylpyridine and 2-methylsulfanylpyridine-3-carboxylic acid. The synthetic route may involve the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Esterification: Formation of the carboxylate ester.

    Coupling Reaction: Coupling of the amino group with the ester to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and solvents are often used to enhance the reaction efficiency and yield. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
  • [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-4-carboxylate
  • [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

562065-41-2

Molecular Formula

C15H13Cl2N3O3S

Molecular Weight

386.3 g/mol

IUPAC Name

[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H13Cl2N3O3S/c1-8-10(16)6-11(17)13(19-8)20-12(21)7-23-15(22)9-4-3-5-18-14(9)24-2/h3-6H,7H2,1-2H3,(H,19,20,21)

InChI Key

PPIZYYOPAKIUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)NC(=O)COC(=O)C2=C(N=CC=C2)SC

solubility

10 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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